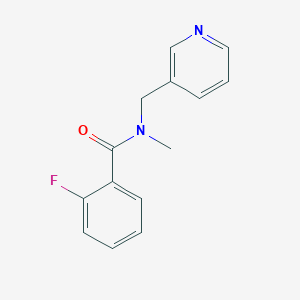
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, also known as JNJ-54175446, is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide works by selectively inhibiting the activity of CK1δ, which leads to the disruption of various cellular processes that are regulated by this protein kinase. This disruption can lead to the induction of apoptosis in cancer cells, the restoration of circadian rhythms in sleep disorders, and the prevention of neurodegeneration in Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, restore circadian rhythms in sleep disorders, and prevent neurodegeneration in Alzheimer's disease. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity for CK1δ, its low toxicity profile, and its potential therapeutic applications in various diseases. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its high cost of synthesis.
Direcciones Futuras
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide. One possible direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, Huntington's disease, and diabetes. Another direction is to develop more efficient and cost-effective synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could lead to its widespread availability for scientific research. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could provide valuable insights into the regulation of various cellular processes.
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide is a promising chemical compound that has potential applications in various fields of medicine. Its high selectivity for CK1δ, low toxicity profile, and potential therapeutic applications make it a promising candidate for further research and development. The future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide are vast, and further studies are needed to fully explore its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide involves the reaction between N-methylcyclopropanecarboxamide and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a one-pot three-component reaction, which yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of medicine. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes such as circadian rhythms, DNA repair, and cell division. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and sleep disorders.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)10-4-5-10)8-9-3-2-6-12-7-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDVZLNJWIISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)